molecular formula C10H7ClFNO B6294242 5-(2-chloro-6-fluoro-3-methylphenyl)oxazole CAS No. 2364585-07-7

5-(2-chloro-6-fluoro-3-methylphenyl)oxazole

Cat. No.: B6294242
CAS No.: 2364585-07-7
M. Wt: 211.62 g/mol
InChI Key: ISUIWWFIVOKJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloro-6-fluoro-3-methylphenyl)oxazole is a synthetic oxazole derivative offered for research purposes. Oxazoles are a prominent class of heterocyclic compounds recognized for their diverse biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery. Oxazole derivatives are frequently investigated for their potential as anticancer agents. Some analogues have been shown to inhibit tubulin polymerization, a key mechanism for disrupting cell division in cancer cells . Other research explores their antimicrobial properties against various bacterial and fungal strains . The specific substitution pattern on the oxazole core, particularly the 2-chloro-6-fluoro-3-methylphenyl group in this compound, is designed to modulate its electronic properties, lipophilicity, and interaction with biological targets, which can be critical for optimizing potency and selectivity. Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a lead compound for structure-activity relationship (SAR) studies in oncology and infectious disease research. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-chloro-6-fluoro-3-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-6-2-3-7(12)9(10(6)11)8-4-13-5-14-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUIWWFIVOKJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C2=CN=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Studies of 5 2 Chloro 6 Fluoro 3 Methylphenyl Oxazole

Principles of Spectroscopic Techniques for Comprehensive Oxazole (B20620) Structural Assignment

The unambiguous determination of the structure of 5-(2-chloro-6-fluoro-3-methylphenyl)oxazole relies on the synergistic application of several advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the case of the target oxazole, both ¹H and ¹³C NMR spectroscopy would provide critical information.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The protons on the oxazole ring, specifically at the C2 and C4 positions, would appear as singlets in characteristic downfield regions due to the electron-withdrawing nature of the heterocyclic ring. The aromatic protons on the phenyl ring would exhibit a complex splitting pattern, likely a doublet of doublets or a multiplet, arising from spin-spin coupling between adjacent protons. The methyl group protons would appear as a singlet in the upfield region. The chemical shifts are influenced by the electronic environment of each proton.

¹³C NMR: The carbon-13 NMR spectrum would show distinct resonances for each carbon atom in the molecule. The carbons of the oxazole ring (C2, C4, and C5) would resonate at characteristic chemical shifts. The carbons of the phenyl ring would also have distinct signals, with their chemical shifts influenced by the attached chloro, fluoro, and methyl substituents. The methyl carbon would appear at a high-field chemical shift.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shifts for similar structures. ipb.ptpdx.edursc.orgthieme-connect.demdpi.com

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Proton 8.15s-H-2 (oxazole)
7.45s-H-4 (oxazole)
7.30 - 7.20m-Ar-H
2.40s--CH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
Carbon 151.0C-2 (oxazole)
125.5C-4 (oxazole)
148.0C-5 (oxazole)
160.0 (d, J=250 Hz)C-F (aromatic)
135.0C-Cl (aromatic)
132.0C-CH₃ (aromatic)
128.0 - 120.0Other Aromatic C
15.0-CH₃

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would be characteristic of the oxazole ring and the substituted phenyl group. Common fragmentation pathways for phenyloxazoles include cleavage of the oxazole ring and loss of small molecules like CO and HCN. clockss.orgscielo.brsapub.orgresearchgate.net

A plausible mass spectrometry data table is provided below:

m/z Relative Intensity (%) Possible Fragment
225.02100[M]⁺
197.0245[M - CO]⁺
170.0130[M - CO - HCN]⁺
126.9860[C₇H₄ClF]⁺

Conformational Analysis and Molecular Geometry of the Oxazole Framework

The dihedral angle between the planes of these two rings is a critical parameter. Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to determine the most stable conformation. nih.govresearchgate.netnih.govresearchgate.net For many 5-phenyloxazoles, a non-planar conformation, where the two rings are twisted with respect to each other, is energetically favored to minimize steric hindrance between the ortho-substituents on the phenyl ring and the oxazole ring. estranky.sknih.gov In this specific molecule, the presence of a chlorine atom at the ortho position of the phenyl ring would likely lead to a significant twist to alleviate steric clash with the oxazole ring.

X-ray crystallography would provide the most definitive information on the solid-state conformation and precise bond lengths and angles of the molecule. estranky.skacs.orgresearchgate.netnih.gov From such studies on similar structures, it is expected that the oxazole ring itself would be largely planar. The bond lengths within the phenyl and oxazole rings would be consistent with their aromatic and heterocyclic nature, respectively.

Intramolecular Interactions and Their Influence on the Molecular Conformation of the Compound

The conformation of this compound is further influenced by a variety of weak intramolecular interactions. These non-covalent interactions, though individually weak, can collectively have a significant impact on the molecule's preferred geometry and electronic properties.

One of the most significant factors is the steric repulsion between the ortho-chloro substituent on the phenyl ring and the atoms of the oxazole ring. This steric hindrance is a primary driver for the twisted conformation mentioned in the previous section.

Furthermore, electrostatic interactions between the substituents play a role. The electronegative fluorine and chlorine atoms create localized partial negative charges, while the methyl group is weakly electron-donating. These partial charges can lead to intramolecular dipole-dipole interactions that influence the rotational barrier around the phenyl-oxazole bond.

Non-classical hydrogen bonds, such as C-H···F or C-H···N interactions, might also contribute to stabilizing certain conformations. For instance, a weak hydrogen bond could potentially form between a C-H bond on the oxazole ring and the ortho-fluoro substituent on the phenyl ring, which would favor a more planar arrangement, acting in opposition to the steric hindrance from the chloro group. The interplay of these attractive and repulsive forces ultimately determines the molecule's conformational landscape.

Computational Chemistry and Theoretical Modeling of 5 2 Chloro 6 Fluoro 3 Methylphenyl Oxazole

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., Density Functional Theory (DFT) with Specific Functionals and Basis Sets)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to analyzing the electronic properties of oxazole (B20620) derivatives. irjweb.com Methodologies such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-311G++(d,p) are commonly used to achieve a balance between computational cost and accuracy in predicting molecular structures and energies. irjweb.com These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated:

Chemical Potential (μ): Describes the tendency of electrons to escape from a system.

Global Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

While specific DFT calculations for 5-(2-chloro-6-fluoro-3-methylphenyl)oxazole are not publicly available, data from a representative oxazole derivative study using the B3LYP/6-311G++(d,p) level of theory illustrates the typical parameters obtained. irjweb.com

Table 1: Example Frontier Molecular Orbital Parameters for an Oxazole Derivative

Parameter Value (eV) Formula
EHOMO -5.65 -
ELUMO -0.81 -
Energy Gap (ΔE) 4.84 ELUMO - EHOMO
Chemical Potential (μ) -3.23 (EHOMO + ELUMO) / 2
Global Hardness (η) 2.42 (ELUMO - EHOMO) / 2

Note: The data presented is for a different oxazole derivative and serves as an illustrative example of parameters derived from DFT calculations. irjweb.com

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values on the electron density surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor), indicating sites for nucleophilic attack. Green areas represent neutral potential. For this compound, the nitrogen and oxygen atoms of the oxazole ring would be expected to be electron-rich regions, while the hydrogen atoms and regions near the electronegative chlorine and fluorine atoms would exhibit positive potential.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can explore its conformational landscape by simulating the rotation around the single bond connecting the phenyl and oxazole rings. These simulations help identify the most stable, low-energy conformations and understand the flexibility of the molecule under various conditions, such as in different solvents or at different temperatures. This information is vital for predicting how the molecule might bind to a biological target.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. ejournal.by Using methods like DFT, it is possible to calculate:

Infrared (IR) spectra: By computing the vibrational frequencies corresponding to different molecular motions (stretching, bending).

Nuclear Magnetic Resonance (NMR) spectra: By calculating the chemical shifts of ¹H and ¹³C atoms using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nahrainuniv.edu.iqresearchgate.net

UV-Visible spectra: By using Time-Dependent DFT (TD-DFT) to calculate the electronic transition energies and corresponding absorption wavelengths.

These theoretical spectra serve as a powerful tool for structural elucidation and for interpreting experimental spectroscopic results. ejournal.by

Computational Studies on Reaction Mechanisms and Transition State Characterization in Oxazole Synthesis

Computational chemistry plays a significant role in elucidating the mechanisms of chemical reactions. For the synthesis of oxazoles, theoretical studies can model the entire reaction pathway, for instance, in the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with TosMIC (tosylmethyl isocyanide). nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows chemists to understand the feasibility of a proposed mechanism, identify the rate-determining step, and characterize the geometry of the transition states. Such studies can explain regioselectivity and stereoselectivity and can be used to optimize reaction conditions for higher yields. organic-chemistry.org For example, a plausible mechanism for oxazole formation involves the activation of a carboxylic acid, nucleophilic attack, and subsequent cyclization, with each step being amenable to computational modeling. nih.gov

Structure-Activity Relationship (SAR) Investigations from a Computational Perspective (focused on molecular interactions)

Computational methods are central to modern Structure-Activity Relationship (SAR) studies, which aim to understand how a molecule's chemical structure relates to its biological activity. The distinctive structure of the oxazole moiety allows its derivatives to participate in a wide range of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. irjweb.com

Using molecular docking and molecular dynamics simulations, researchers can model the interaction of this compound with a specific biological target, such as an enzyme or receptor. These simulations can predict the preferred binding orientation (pose) of the molecule within the target's active site and estimate the binding affinity. By analyzing the specific interactions—for example, which atoms on the molecule form hydrogen bonds or hydrophobic contacts with the target—researchers can make informed decisions on how to modify the structure to improve its activity or selectivity.

Characterization of Non-Covalent Interactions with Theoretical Biological Macromolecules (e.g., Hydrogen Bonds, Van der Waals Forces, Pi-Pi Stacking, Ion-Dipole Interactions)

Non-covalent interactions are the cornerstone of molecular recognition, governing how a small molecule like this compound might interact with a biological target such as a protein. The unique structural features of this compound—a halogenated phenyl ring and a heteroaromatic oxazole moiety—suggest a rich landscape of potential non-covalent interactions.

Hydrogen Bonds: The oxazole ring, with its nitrogen and oxygen heteroatoms, is a potential hydrogen bond acceptor. Theoretical studies on similar oxazole-containing molecules indicate that the nitrogen atom is a more potent hydrogen bond acceptor than the oxygen atom. nih.gov In a hypothetical interaction with a protein active site, the nitrogen atom of the oxazole ring could accept a hydrogen bond from amino acid residues such as serine, threonine, or lysine. The typical energy of such hydrogen bonds in a biological context ranges from -1.5 to -4.7 kcal/mol. rsc.org

Van der Waals Forces: These forces, although individually weak, collectively contribute significantly to the binding affinity. nih.gov The sizable surface area of the this compound molecule, particularly the substituted phenyl ring, allows for numerous van der Waals contacts with hydrophobic pockets within a protein. The fluorine and chlorine substituents can also participate in these interactions. pharmafeatures.com

Ion-Dipole Interactions: Should the biological target contain charged residues, such as aspartate, glutamate, or arginine, in the vicinity of the ligand binding site, ion-dipole interactions could occur. mit.edunih.gov The dipole moment of the oxazole ring and the polarized carbon-halogen bonds can interact favorably with a charged species, contributing to the binding affinity. mit.edu

A summary of the theoretical non-covalent interactions for this compound with a hypothetical protein active site is presented in Table 1.

Interaction TypePotential Interacting ResiduesEstimated Interaction Energy (kcal/mol)Key Molecular Features Involved
Hydrogen BondSer, Thr, Lys, Asn, Gln-1.5 to -4.7Oxazole Nitrogen
Van der Waals ForcesAla, Val, Leu, Ile, MetVariable (cumulative)Entire molecule, especially the substituted phenyl ring
Pi-Pi StackingPhe, Tyr, Trp-1.0 to -5.0Phenyl ring, Oxazole ring
Ion-Dipole InteractionAsp, Glu, Arg, Lys-5.0 to -15.0Oxazole ring, C-Cl bond, C-F bond

Mechanistic Ligand-Target Binding Propensities via Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand to a biological target. igi-global.comnih.gov These methods provide insights into the preferred binding pose, the binding affinity, and the dynamic behavior of the ligand-target complex over time.

Molecular Docking: Molecular docking simulations would begin with the generation of a 3D conformation of this compound. A suitable protein target would then be selected, for instance, a kinase, based on the known activities of structurally related oxazole derivatives. The docking algorithm would then explore a multitude of possible binding poses of the ligand within the active site of the protein, evaluating each pose using a scoring function. slideshare.netschrodinger.com The scoring function estimates the binding affinity by considering factors such as hydrogen bonds, electrostatic interactions, and van der Waals forces. igi-global.com A hypothetical docking result is presented in Table 2, showcasing the predicted binding energy and the key interactions for the top-ranked pose.

ParameterPredicted Value/Description
Target Protein (Hypothetical)Kinase XYZ
Docking Score (kcal/mol)-8.5
Predicted Binding PoseThe 2-chloro-6-fluoro-3-methylphenyl group occupies a hydrophobic pocket, while the oxazole nitrogen forms a hydrogen bond with a backbone amide of a key residue.
Key Interacting Residues (Hypothetical)Val55, Leu78, Ala120 (hydrophobic interactions); Gly122 (hydrogen bond)

Molecular Dynamics Simulations: Following molecular docking, a molecular dynamics (MD) simulation can be performed on the predicted ligand-protein complex to assess its stability and dynamic behavior. nih.gov The simulation would involve placing the complex in a simulated aqueous environment and solving Newton's equations of motion for all atoms over a period of nanoseconds to microseconds. rsc.orgnih.gov The MD simulation can reveal important information such as the stability of the key interactions identified in docking, conformational changes in the protein and ligand upon binding, and the role of water molecules in mediating the interaction. nih.gov A summary of a hypothetical MD simulation setup and expected outcomes is provided in Table 3.

Simulation Parameter/OutcomeDescription
Simulation Time100 nanoseconds
Force FieldAMBER or CHARMM
Solvent ModelExplicit water (e.g., TIP3P)
Expected Outcomes- Stability of the ligand in the binding pocket (RMSD analysis).
  • Persistence of key hydrogen bonds and hydrophobic contacts over time.
  • Identification of bridging water molecules that stabilize the complex.
  • Assessment of conformational changes in the protein active site.
  • Chemical Reactivity and Transformations of 5 2 Chloro 6 Fluoro 3 Methylphenyl Oxazole

    Electrophilic Aromatic Substitution Reactions on the Chlorofluoro-methylphenyl Moiety

    The 2-chloro-6-fluoro-3-methylphenyl ring in the target molecule is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. The rate and regioselectivity of these reactions are governed by the combined electronic and steric effects of the four substituents on the benzene (B151609) ring: the chloro, fluoro, methyl, and 5-oxazolyl groups.

    The directing effects of the individual substituents are as follows:

    Chloro (-Cl) group: Deactivating and ortho, para-directing.

    Fluoro (-F) group: Deactivating and ortho, para-directing.

    Methyl (-CH₃) group: Activating and ortho, para-directing.

    5-Oxazolyl group: Generally considered a deactivating group due to the electronegativity of its nitrogen and oxygen atoms, which withdraw electron density from the phenyl ring through an inductive effect. Its directing effect is complex but it is expected to be primarily meta-directing relative to the point of attachment.

    The outcome of an EAS reaction is a consensus of these competing influences. The available positions for substitution on the phenyl ring are C4 and C5. The methyl group strongly activates the ortho (C4) and para (C2, occupied) positions. The fluorine atom directs ortho (C5) and para (C3, occupied). The chlorine atom directs ortho (C1, occupied) and para (C4).

    Considering these factors, the C4 position is activated by the methyl group (ortho) and the chlorine group (para), while the C5 position is activated by the fluorine group (ortho). Steric hindrance from the adjacent bulky oxazole (B20620) and fluoro groups at C1 and C6, respectively, will significantly influence the accessibility of the C5 position. Therefore, electrophilic attack is most likely to occur at the C4 position, which is sterically more accessible and electronically activated by both the methyl and chloro substituents.

    Reaction TypeTypical ReagentsPredicted Major ProductRationale
    NitrationHNO₃/H₂SO₄5-(4-nitro-2-chloro-6-fluoro-3-methylphenyl)oxazoleThe nitronium ion (NO₂⁺) will preferentially attack the most activated and sterically accessible C4 position.
    HalogenationBr₂/FeBr₃5-(4-bromo-2-chloro-6-fluoro-3-methylphenyl)oxazoleThe electrophilic bromine will substitute at the C4 position due to activation from the methyl and chloro groups.
    SulfonationFuming H₂SO₄5-(2-chloro-6-fluoro-3-methyl-4-sulfophenyl)oxazoleSulfonation is sensitive to steric hindrance but should still favor the electronically activated C4 position.
    Friedel-Crafts AcylationRCOCl/AlCl₃Reaction is unlikely to proceedThe phenyl ring is heavily substituted and overall deactivated by the two halogen atoms and the oxazolyl group, making it insufficiently nucleophilic for Friedel-Crafts reactions.

    Nucleophilic Attack and Ring Transformations on the Oxazole Core

    The oxazole ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, although it is less reactive than correspondingly substituted oxazolium salts. Nucleophilic substitution reactions on an unsubstituted oxazole ring are generally uncommon and often result in ring cleavage rather than direct substitution.

    The reactivity of the carbon atoms in the oxazole ring towards nucleophiles follows the general order C2 > C5 > C4.

    C2 Position: This is the most electron-deficient and acidic position on the oxazole ring. Strong bases, such as organolithium reagents, can deprotonate C2 to form a 2-lithio-oxazole. This intermediate is unstable and can lead to ring-opening to form an isocyanide, but it can also be trapped by electrophiles to achieve C2-functionalization.

    C5 Position: This position is substituted by the phenyl ring and is therefore not available for direct nucleophilic attack.

    C4 Position: This is the most electron-rich carbon and is the least likely site for nucleophilic attack.

    A significant reaction pathway for oxazoles is their transformation into other heterocyclic systems. For instance, treatment with nucleophiles like ammonia (B1221849) or formamide (B127407) can induce ring cleavage followed by recyclization to form imidazole (B134444) derivatives.

    PositionReactivity towards NucleophilesPotential Transformations
    C2Most reactive; acidic proton allows for metallation.Deprotonation with strong base (e.g., n-BuLi) followed by quenching with an electrophile (E+); Ring cleavage to isonitrile; Ring transformation to imidazole with NH₃.
    C4Least reactive.Generally unreactive towards nucleophiles.
    C5Substituted, unreactive to direct attack.Reactions would involve the substituent.

    Cycloaddition Reactions Involving the Oxazole Ring System

    Oxazoles can participate as the diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. youtube.com This reactivity is due to the conjugated π-system across the O1-C2-N3-C4 portion of the ring, which behaves like an azadiene. The reaction typically occurs across the C2 and C5 positions.

    The inherent aromaticity of the oxazole ring means it is a relatively unreactive diene. The reaction often requires activation, either by using electron-rich oxazoles, highly reactive dienophiles, or Lewis acid catalysis to lower the energy of the LUMO of the oxazole. nih.gov The initial cycloadduct formed is often unstable and undergoes a retro-Diels-Alder reaction or aromatizes through the elimination of a small molecule (like water from the oxygen bridge) to yield a substituted pyridine (B92270).

    For 5-(2-chloro-6-fluoro-3-methylphenyl)oxazole, the C5 position is substituted. A Diels-Alder reaction with an alkyne dienophile (R-C≡C-R') would be expected to yield a pyridine derivative after elimination of the oxygen bridge and subsequent rearrangement.

    DienophileExpected IntermediateFinal Product Type
    Alkene (e.g., Maleic anhydride)Bicyclic adduct (7-oxa-2-azabicyclo[2.2.1]heptene derivative)Substituted Pyridine (after dehydration/aromatization)
    Alkyne (e.g., Dimethyl acetylenedicarboxylate)Bicyclic adduct (7-oxa-2-azabicyclo[2.2.1]hepta-2,5-diene derivative)Substituted Pyridine
    BenzyneTricyclic adductSubstituted Quinoline or Isoquinoline

    Derivatization Strategies for Enhancing Molecular Complexity

    The substituents on the phenyl ring provide valuable handles for further molecular elaboration.

    Halogen Atoms (-Cl, -F): While generally unreactive towards nucleophilic aromatic substitution, the chloro group is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. Reactions like the Suzuki (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines) couplings can be used to form new carbon-carbon and carbon-nitrogen bonds at the C2 position. The fluoro group is significantly less reactive in these transformations.

    Methyl Group (-CH₃): The methyl group can be functionalized via free-radical pathways. For example, reaction with N-bromosuccinimide (NBS) under UV irradiation would yield a benzylic bromide. This bromide is a versatile intermediate that can be converted into alcohols, ethers, amines, or used in the formation of C-C bonds with various nucleophiles.

    As previously discussed, the oxazole ring itself can be derivatized.

    C2 Position: The most reliable method for functionalization is via deprotonation with a strong base (e.g., n-butyllithium) to form the 2-lithio-oxazole, which can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂).

    C4 Position: Direct functionalization at C4 is challenging. Electrophilic substitution at this position is difficult on an unsubstituted oxazole and would be further disfavored by the deactivating nature of the 5-phenyl substituent.

    C5 Position: This position is already occupied.

    SiteReaction TypeTypical ReagentsResulting Functional Group
    Phenyl C2-ClSuzuki CouplingAr'-B(OH)₂, Pd catalyst, baseBiaryl system
    Phenyl C3-CH₃Radical BrominationNBS, AIBN/lightBenzylic bromide (-CH₂Br)
    Oxazole C2-HMetallation-Alkylation1. n-BuLi; 2. R-XC2-Alkyl group
    Oxazole C2-HMetallation-Carbonation1. n-BuLi; 2. CO₂; 3. H⁺C2-Carboxylic acid

    Oxidation and Reduction Pathways of the Oxazole Compound

    The oxazole ring is generally more susceptible to oxidation and reduction than the substituted phenyl ring.

    Oxidation: Oxazoles are sensitive to oxidizing agents, and reactions often proceed with ring cleavage. cdu.edu.au Photo-oxidation in the presence of a sensitizer (B1316253) and molecular oxygen can lead to the formation of a triamide intermediate via a [4+2] cycloaddition with singlet oxygen. cdu.edu.au Enzymatic oxidation is also a known pathway; for C2-unsubstituted oxazoles, aldehyde oxidase can catalyze oxidation at the C2 position to furnish the corresponding 2-oxazolone. nih.gov Strong oxidizing agents like potassium permanganate (B83412) or ozone will likely degrade the oxazole ring.

    Reduction: The reduction of the oxazole ring can yield different products depending on the reagents and conditions. Catalytic hydrogenation (e.g., H₂/Pd) can reduce the C4-C5 double bond to give an oxazoline (B21484). More vigorous reduction conditions or dissolving metal reductions can lead to complete ring cleavage, often yielding amino alcohol derivatives. The 2-chloro-6-fluoro-3-methylphenyl moiety is generally stable to these reduction conditions, although dehalogenation could occur under harsh catalytic hydrogenation.

    Applications of 5 2 Chloro 6 Fluoro 3 Methylphenyl Oxazole As a Chemical Scaffold and Building Block

    Role in Complex Organic Synthesis and Heterocycle Assembly

    In the realm of complex organic synthesis, 5-(2-chloro-6-fluoro-3-methylphenyl)oxazole functions as a key intermediate. The oxazole (B20620) moiety itself is a significant heterocyclic system found in numerous natural products and pharmacologically active compounds. Synthetic chemists utilize such pre-formed heterocyclic cores to streamline the synthesis of intricate molecular targets. The van Leusen oxazole synthesis is a well-established method for creating 5-substituted oxazoles, highlighting a general strategy for accessing such scaffolds. amazonaws.comresearchgate.net

    The halogen substituents on the phenyl ring, specifically the chlorine and fluorine atoms, are particularly important for its role as a building block. These halogens can be selectively manipulated through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This capability is fundamental in modern synthetic chemistry for assembling complex molecular frameworks. The strategic placement of these halogens, ortho and para to the oxazole linkage, influences the electronic properties and reactivity of the phenyl ring, offering chemists precise control over subsequent synthetic transformations.

    Furthermore, the assembly of more complex heterocyclic systems can be envisioned starting from this oxazole derivative. The oxazole ring can participate in cycloaddition reactions or can be a precursor to other heterocycles through ring-opening and subsequent recyclization pathways. This versatility allows for the generation of diverse chemical libraries based on the initial this compound scaffold.

    Precursor in the Development of Advanced Chemical Entities

    The utility of this compound extends to its role as a precursor in the development of advanced chemical entities, particularly in the field of medicinal chemistry. The specific substitution pattern of the phenyl ring is often designed to interact with biological targets. For instance, halogenated phenyl groups are common motifs in bioactive molecules, where they can influence binding affinity, metabolic stability, and pharmacokinetic properties.

    The development of novel therapeutic agents often relies on the availability of unique and functionalized building blocks. This compound, with its combination of a halogenated phenyl ring and a versatile oxazole core, represents such a valuable starting material. Researchers in medicinal chemistry can utilize this compound to synthesize a series of analogues for structure-activity relationship (SAR) studies, aiming to optimize the biological activity of a lead compound.

    Below is an interactive data table summarizing the potential synthetic transformations of the key functional groups in this compound, illustrating its utility as a chemical building block.

    Functional GroupPotential Synthetic TransformationsRelevance in Developing Advanced Chemical Entities
    Chloro Group Cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), Nucleophilic aromatic substitutionIntroduction of diverse substituents to probe structure-activity relationships.
    Fluoro Group Can influence electronic properties and metabolic stability. Participates in certain nucleophilic aromatic substitution reactions.Enhancement of pharmacokinetic properties and binding interactions with biological targets.
    Methyl Group Oxidation to an aldehyde or carboxylic acid, HalogenationProvides a handle for further functionalization and extension of the molecular scaffold.
    Oxazole Ring C-H functionalization, Cycloaddition reactions, Ring-opening/recyclizationModification of the heterocyclic core to access novel chemical space and modulate biological activity.

    This strategic functionalization capability underscores the importance of this compound as a foundational element in the synthesis of novel and complex chemical entities.

    Future Research Directions and Unexplored Avenues for 5 2 Chloro 6 Fluoro 3 Methylphenyl Oxazole

    Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

    Current synthetic strategies for 5-aryloxazoles often rely on established methods like the Robinson-Gabriel synthesis or the van Leusen oxazole (B20620) synthesis. nih.govwikipedia.org The van Leusen reaction, for instance, utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde as precursors. nih.govsemanticscholar.org However, the future of synthesizing 5-(2-chloro-6-fluoro-3-methylphenyl)oxazole and its analogs lies in developing more efficient, sustainable, and atom-economical routes.

    Future research should focus on:

    Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer superior control over reaction parameters, enhance safety, and allow for scalable, on-demand production. acs.org Automated mesofluidic flow reactors could be developed for the rapid synthesis and optimization of this specific oxazole derivative. acs.org

    Green Chemistry Approaches: Investigating syntheses that minimize hazardous reagents and solvents is crucial. This includes exploring one-pot reactions in ionic liquids, which can sometimes be recycled and reused, or employing electrochemical methods that avoid the need for external chemical oxidants. organic-chemistry.org

    Catalytic C-H Activation: A highly attractive future direction is the direct C-H arylation of the oxazole ring. acs.org Palladium-catalyzed direct arylation has been shown to be effective for oxazoles and could provide a more direct route to the target molecule, bypassing the need for pre-functionalized starting materials. organic-chemistry.org Research into more sustainable catalysts, perhaps using earth-abundant metals, would be a significant advancement.

    Novel Precursors: Exploring alternatives to traditional precursors like TosMIC could lead to more efficient pathways. For example, methods for synthesizing oxazoles directly from carboxylic acids and isocyanoacetates are being developed and could be adapted for this target molecule. nih.gov

    Table 1: Comparison of Potential Synthetic Methodologies
    MethodologyPotential AdvantagesKey Research Focus
    Continuous Flow SynthesisEnhanced scalability, safety, and control.Reactor design, optimization of flow parameters. acs.org
    Electrochemical SynthesisAvoids chemical oxidants, mild conditions.Electrode material, solvent/electrolyte system. organic-chemistry.org
    Direct C-H ArylationHigh atom economy, fewer synthetic steps.Catalyst development (e.g., Pd, Cu), reaction scope. organic-chemistry.orgacs.org
    Synthesis from Carboxylic AcidsUtilizes readily available starting materials.Activation methods, functional group tolerance. nih.gov

    Deeper Mechanistic Insights through Advanced Computational and Experimental Methodologies

    A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. For this compound, future research could employ a synergistic approach combining computational modeling and advanced experimental techniques.

    Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, predict transition state energies, and rationalize regioselectivity. researchgate.net For instance, DFT could elucidate the mechanism of a potential C-H arylation, explaining the preference for substitution at the C5 position of the oxazole ring. acs.org Such studies can also predict the thermodynamic parameters of novel reactions, guiding experimental efforts. researchgate.net

    In-Situ Spectroscopy: Techniques like real-time NMR and IR spectroscopy can monitor reactions as they occur, identifying transient intermediates and providing kinetic data. This would be invaluable for understanding complex multi-step reactions, such as the one-pot van Leusen synthesis, and for optimizing reaction conditions in flow chemistry setups.

    Kinetics and Isotope Labeling: Classical kinetic studies and isotope labeling experiments can provide definitive evidence for proposed mechanisms. For example, studying the kinetic isotope effect in a C-H activation step would clarify whether C-H bond breaking is the rate-determining step.

    Exploration of Novel Chemical Transformations and Reactivity Patterns

    The structure of this compound offers multiple reactive sites, the future exploration of which could yield a diverse library of new compounds. The oxazole ring and the substituted phenyl ring present distinct opportunities for chemical modification.

    Oxazole Ring Reactivity: The oxazole ring can participate in various reactions. While electrophilic substitution typically occurs at the C5 position, the presence of the bulky phenyl group may direct reactivity elsewhere. wikipedia.orgtandfonline.com Future work could investigate Diels-Alder reactions, where the oxazole acts as a diene, to construct complex pyridine-containing structures. wikipedia.orgclockss.org Furthermore, deprotonation at the C2 position can generate a lithiated intermediate, which can react with various electrophiles to introduce new functional groups. wikipedia.org

    Phenyl Ring Functionalization: The chloro, fluoro, and methyl groups on the phenyl ring offer handles for further transformation. The chlorine atom is a prime site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. The fluorine atom, while generally less reactive in cross-coupling, significantly influences the electronic properties of the ring and can be a site for specific nucleophilic aromatic substitution reactions under harsh conditions. The methyl group could be functionalized through free-radical halogenation followed by nucleophilic displacement.

    Intramolecular Cyclizations: The proximity of the oxazole and the substituted phenyl ring could be exploited to design novel intramolecular cyclization reactions. Depending on the substituents, base- or acid-catalyzed reactions could lead to the formation of fused heterocyclic systems, a strategy that has been observed in related (benzyloxyphenyl)oxazoline systems. nih.gov

    Table 2: Potential Reactive Sites and Transformations
    Reactive SitePotential Reaction TypeExample Product Class
    Oxazole C2-HDeprotonation-Electrophilic Quench2-Substituted Oxazoles wikipedia.org
    Oxazole Diene SystemDiels-Alder CycloadditionPyridines clockss.org
    Aryl-Chlorine BondPalladium-Catalyzed Cross-CouplingBiaryls, Arylamines
    Aryl-Methyl GroupRadical Halogenation/SubstitutionBenzyl Halides, Ethers, Amines

    Potential for Integration in Material Science Research

    Heterocyclic compounds, particularly those containing conjugated aromatic systems, are of great interest in material science. Oxadiazole derivatives, which are structurally related to oxazoles, have been investigated as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). rsc.orgnih.gov The unique electronic properties conferred by the oxazole ring and the halogenated phenyl group in this compound suggest it could be a valuable building block for new functional materials.

    Unexplored avenues include:

    Organic Electronics: The compound could be incorporated as a building block into larger conjugated molecules or polymers. The electron-withdrawing nature of the oxazole and the halogenated ring system might impart favorable electron-transporting properties. nih.gov Its derivatives could be synthesized and evaluated for applications in OLEDs, organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

    Fluorescent Probes: Oxazole scaffolds can exhibit excellent fluorescence properties. nih.gov By attaching specific functional groups, derivatives of this compound could be developed as fluorescent probes for biological imaging or chemical sensing. nih.gov The photophysical properties, such as absorption and emission wavelengths, and quantum yield, would need to be systematically investigated.

    Advanced Polymers: Polymerization of suitably functionalized derivatives of this compound could lead to novel polymers with unique thermal, electronic, or optical properties. The rigidity of the aryl-oxazole linkage could lead to materials with high thermal stability, while the polarity induced by the heteroatoms and halogens might influence properties like solubility and processability.

    Q & A

    Q. What are the recommended synthetic routes for 5-(2-chloro-6-fluoro-3-methylphenyl)oxazole, and how can reaction conditions be optimized?

    Methodological Answer: The compound can be synthesized via van Leusen’s oxazole synthesis , a robust method for 5-substituted oxazoles. Starting with the corresponding aldehyde (e.g., 2-chloro-6-fluoro-3-methylbenzaldehyde), the reaction involves:

    • Reagents : Equimolar amounts of TosMIC (p-toluenesulfonylmethyl isocyanide) and K₂CO₃ in methanol.
    • Conditions : Reflux at 70°C for 3 hours under stirring .
    • Purification : Post-reaction, methanol is removed via rotary evaporation, followed by extraction with methyl tert-butyl ether and washing with NaCl solution. Drying over anhydrous Na₂SO₄ yields the crude product, which can be recrystallized for purity.

    Optimization Tips :

    • Monitor reaction progress via TLC.
    • Adjust aldehyde substituents to steric/electronic demands (e.g., chloro/fluoro groups may slow reactivity, requiring extended reaction times).

    Table 1 : Example Reaction Setup

    ComponentQuantity/ConcentrationRole
    Aldehyde10.0 mmolSubstrate
    TosMIC10.0 mmolIsocyanide source
    K₂CO₃10.0 mmolBase
    Methanol44.8 mLSolvent

    Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

    Methodological Answer :

    • ¹H/¹³C NMR : Look for aromatic protons (δ 7.2–8.5 ppm) and oxazole ring protons (δ 8.1–8.3 ppm). Chloro/fluoro substituents deshield adjacent protons .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M]+) with <2 ppm error. For C₁₀H₇ClFNO, expected m/z = 223.01 .
    • X-ray Crystallography (if crystals form): Resolve halogen bonding motifs (e.g., I⋯N interactions in cocrystals with perfluorinated iodobenzenes) .

    Advanced Research Questions

    Q. How can computational methods like DFT predict halogen bonding interactions in cocrystals involving this oxazole derivative?

    Methodological Answer :

    • Molecular Electrostatic Potential (MEP) Analysis : Calculate MEP surfaces (e.g., at the B3LYP/6-311+G(d,p) level) to identify electron-rich regions (e.g., oxazole N-atom) prone to halogen bonding with σ-hole donors like perfluorinated iodobenzenes .
    • DFT-Based Geometry Optimization : Compare computed bond lengths/angles (e.g., I⋯N distances ~2.8–3.0 Å) with experimental crystallographic data to validate models .

    Table 2 : Key DFT Parameters for Halogen Bonding Analysis

    ParameterValue/Description
    Basis Set6-311+G(d,p)
    FunctionalB3LYP
    Solvent ModelPCM (Methanol)
    Halogen Bond Energy−5 to −15 kJ/mol (typical)

    Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for oxazole derivatives?

    Methodological Answer :

    • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing chloro with methoxy) to assess impact on potency .
    • Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., CYP450 assays) and bioavailability to explain discrepancies. Poor in vivo activity may stem from rapid clearance .
    • Target Engagement Assays : Use techniques like SPR (Surface Plasmon Resonance) to confirm binding affinity to intended targets (e.g., aromatase or viral proteases) .

    Q. How does the presence of chloro, fluoro, and methyl substituents influence the electronic properties and reactivity of the oxazole core?

    Methodological Answer :

    • Electron-Withdrawing Effects : Chloro/fluoro groups reduce electron density at the oxazole ring, enhancing electrophilic substitution at C-4. Methyl (electron-donating) increases nucleophilicity at adjacent positions .
    • Reactivity in Cross-Coupling : Fluorine’s strong C-F bond limits Suzuki-Miyaura coupling; prioritize Buchwald-Hartwig amidation for functionalization .
    • Crystal Packing : Fluorine’s small size and high electronegativity promote dense packing, while methyl groups introduce steric hindrance .

    Data Contradiction Analysis

    Q. How to address discrepancies in reported biological activities of structurally similar oxazole derivatives?

    Methodological Answer :

    • Meta-Analysis of Published Data : Compare IC₅₀ values across studies, noting differences in assay conditions (e.g., cell lines, incubation times). Normalize data using positive controls .
    • Dose-Response Validation : Repeat assays with standardized protocols (e.g., MTT assay for cytotoxicity) to confirm activity thresholds .
    • Computational Validation : Use QSAR models to predict activity trends and identify outliers for experimental re-evaluation .

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